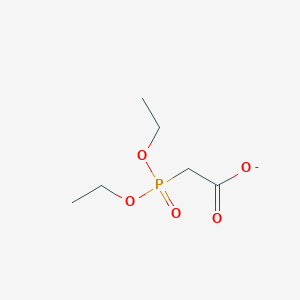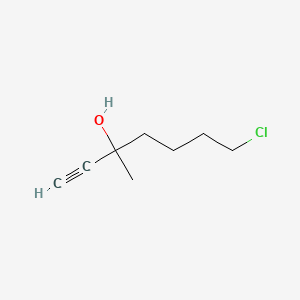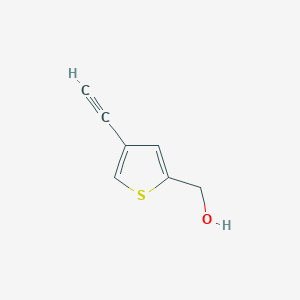
N-Butyl 2-propynamide
Descripción general
Descripción
N-Butyl 2-propynamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound is specifically derived from the reaction between butylamine and propiolic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl 2-propynamide can be synthesized through several methods. One common approach involves the reaction of butylamine with propiolic acid under controlled conditions. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl 2-propynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
Oxidation: Butyric acid and propiolic acid derivatives.
Reduction: Butylamine and related amines.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Butyl 2-propynamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl 2-propynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpropiolamide: Similar structure but with a methyl group instead of a butyl group.
N-Ethylpropiolamide: Contains an ethyl group in place of the butyl group.
N-Propylpropiolamide: Features a propyl group instead of a butyl group.
Uniqueness
N-Butyl 2-propynamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its reactivity and potential biological activities also distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
N-butylprop-2-ynamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-6-8-7(9)4-2/h2H,3,5-6H2,1H3,(H,8,9) |
Clave InChI |
WMAWPLKYOHBEJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C#C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)





![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)
![Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8399308.png)



![1-Bromo-3-[4-(2-methoxyphenyl)piperazin-1-yl]propane](/img/structure/B8399370.png)
